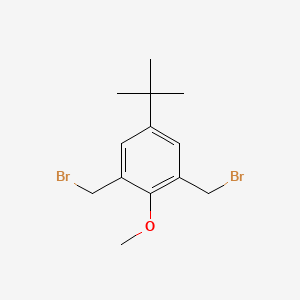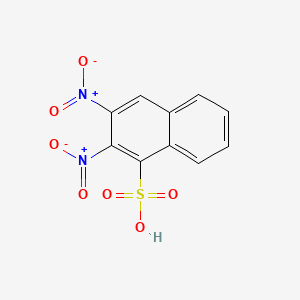
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is known for its complex structure, featuring multiple methoxy groups and an acetamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the acylation of 2-methoxyphenol with 2,4-dimethoxybenzoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methoxy groups to hydroxyl groups.
Reduction: : Reduction of the carbonyl group in the acetamide to an amine.
Substitution: : Replacement of one of the methoxy groups with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: can be compared to other similar compounds, such as:
Acetamide, N-(2,5-dimethylphenyl)-
Acetamide, N-(3,4-dimethoxyphenyl)-
These compounds share structural similarities but differ in the position and number of methoxy groups, leading to variations in their chemical properties and biological activities.
Propiedades
Número CAS |
75227-01-9 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
N-[5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C18H19NO5/c1-11(20)19-15-9-12(5-8-16(15)23-3)18(21)14-7-6-13(22-2)10-17(14)24-4/h5-10H,1-4H3,(H,19,20) |
Clave InChI |
XUANEAMQWOIDLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


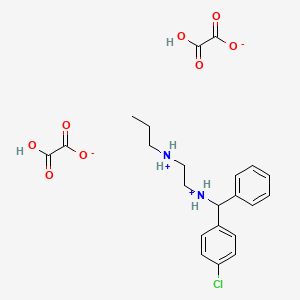
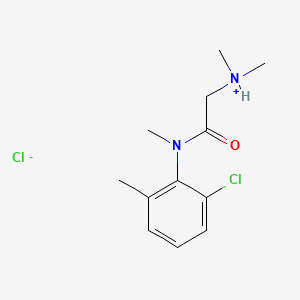

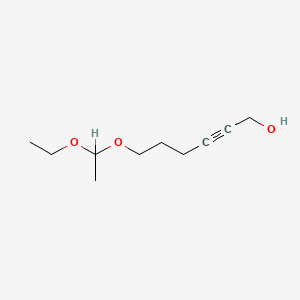
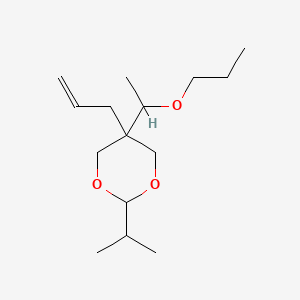


![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
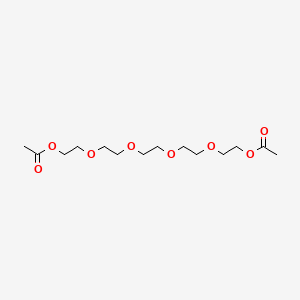


![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
